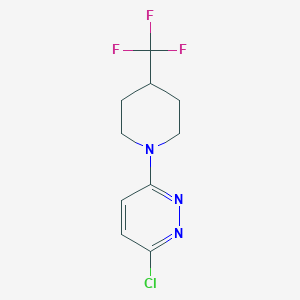
3-Chlor-6-(4-(Trifluormethyl)piperidin-1-yl)pyridazin
Übersicht
Beschreibung
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C10H11ClF3N3 and its molecular weight is 265.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 3-Chlor-6-(4-(Trifluormethyl)piperidin-1-yl)pyridazin ist bekannt für die Verbesserung der biologischen Aktivität und metabolischen Stabilität von Pharmazeutika . Diese Verbindung könnte auf ihre potenzielle Verwendung in der Medikamentenentwicklung untersucht werden, insbesondere bei Krankheiten, bei denen die Modulation des Piperidin-Moleküls therapeutische Vorteile hat.
Neurotransmitter-Rezeptorforschung
Verbindungen mit einer Piperidinstruktur sind oft entscheidend bei der Untersuchung von Neurotransmitter-Rezeptoren . Diese spezielle Verbindung kann als wertvolles Werkzeug in der Neurowissenschaftlichen Forschung dienen und dazu beitragen, die Funktionen von Rezeptoren und Wechselwirkungen innerhalb des zentralen Nervensystems zu verstehen.
Krebstherapie
Das Vorhandensein der Trifluormethylgruppe ist in der Krebstherapie von Bedeutung, da sie in mehreren von der FDA zugelassenen Medikamenten vorkommt . Die Forschung an this compound könnte die Wirksamkeit als Kinase-Inhibitor oder in gezielten Wirkstoff-Abgabesystemen für die Onkologie-Behandlung untersuchen.
Antimikrobielle Mittel
Die Trifluormethylgruppe kann zur antimikrobiellen Aktivität von Verbindungen beitragen . Diese Verbindung könnte Teil der Forschung an neuen antimikrobiellen Mitteln sein, die gegen resistente Bakterien- oder Pilzstämme kämpfen.
Pflanzenschutzmittel
Verbindungen mit einem Pyridazin-Kern werden häufig bei der Synthese von Herbiziden und Pestiziden verwendet . Die einzigartige Struktur dieser Verbindung könnte zur Entwicklung effizienterer und umweltfreundlicherer Pflanzenschutzmittel führen.
Materialwissenschaft
In der Materialwissenschaft kann die Einarbeitung von Fluoratomen die Eigenschaften von Materialien verändern . Diese Verbindung könnte verwendet werden, um neuartige Materialien mit bestimmten gewünschten Eigenschaften zu erzeugen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit.
Eigenschaften
IUPAC Name |
3-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(12,13)14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYYLLYNCXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


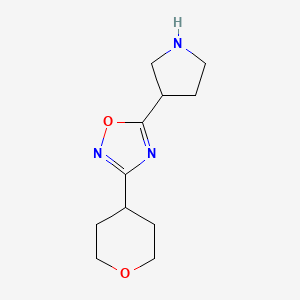

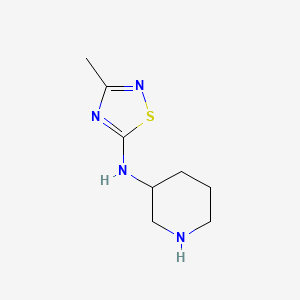
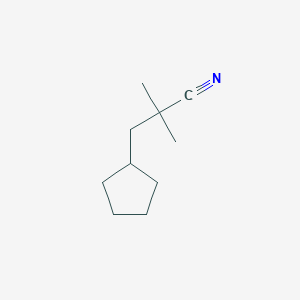
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

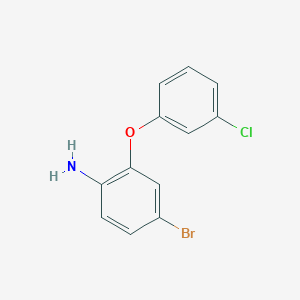
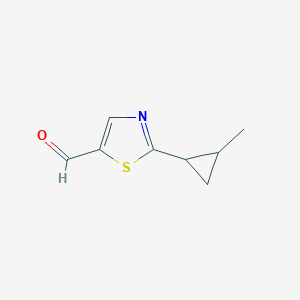

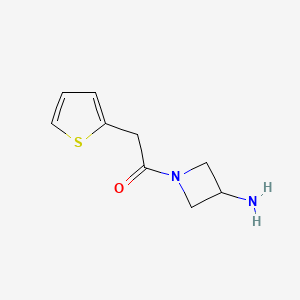
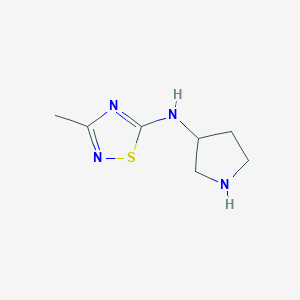
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
